molecular formula C12H16ClNO2 B1434998 3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1803567-64-7

3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1434998
CAS RN: 1803567-64-7
M. Wt: 241.71 g/mol
InChI Key: BVCKXFIMGBFTKZ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for 3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The InChI code for this compound is 1S/C12H15NO2.ClH/c1-8-2-4-9(5-3-8)10-6-7-13-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.72 . It is a powder at room temperature .

Scientific Research Applications

Extraction and Separation Processes

  • Extraction Efficiency with Different Diluents: The extraction of pyridine-3-carboxylic acid, a compound similar in structure to 3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride, by 1-dioctylphosphoryloctane (TOPO) with different diluents was studied. The efficiency was found to increase with rising TOPO concentration, demonstrating the compound's potential in separation processes (Kumar & Babu, 2009).

Biological and Medicinal Research

  • Influenza Neuraminidase Inhibition: A study on influenza neuraminidase inhibitors, which included the analysis of compounds containing pyrrolidine cores, found potent inhibition of neuraminidase activity. This highlights the potential of similar compounds in antiviral therapy (Wang et al., 2001).
  • Antitumor Activities: The synthesis and study of pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain, which are structurally related to the compound , showed potent antitumor activity in vitro and in vivo, associated with selective membrane transport and inhibition of specific enzymes (Wang et al., 2011).

Chemical Synthesis and Material Science

  • Electropolymerization Studies: Research into the electropolymerization of carboranyl-functionalized pyrroles and thiophenes, which are structurally akin to 3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride, reveals applications in the creation of conducting polymer films. These have potential uses in various material science applications (Hao et al., 2007).

Environmental Studies

  • Pesticide Exposure Analysis: A study examining environmental exposure to organophosphorus and pyrethroid pesticides, which are structurally related to the compound , in preschool children. It highlights its relevance in assessing environmental and health impacts of such chemical exposure (Babina et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Therefore, future research could focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(4-methylphenyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-8-2-4-9(5-3-8)10-6-7-13-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCKXFIMGBFTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCNC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1803567-64-7
Record name Proline, 3-(4-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803567-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
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3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
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Reactant of Route 6
3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride

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